N-benzyl-N-methylcarbamoyl chloride
Description
Historical Context and Evolution of Carbamoyl (B1232498) Chloride Chemistry
The chemistry of carbamoyl chlorides dates back to the 19th century, with the parent compound, carbamoyl chloride (H₂NCOCl), being first synthesized by Gattermann in 1888. google.com These compounds, characterized by the -N-C(O)Cl functional group, were initially recognized for their high reactivity, stemming from the electrophilic nature of the carbonyl carbon.
The evolution of carbamoyl chloride chemistry has been marked by the synthesis and study of a vast number of N-substituted derivatives. The stability and reactivity of these compounds are significantly influenced by the nature of the substituents on the nitrogen atom. Early research focused on simple alkyl and aryl derivatives, establishing their utility in the synthesis of ureas, carbamates, and other nitrogen-containing compounds. The development of synthetic methodologies, such as the reaction of secondary amines with phosgene (B1210022) or its safer equivalents like triphosgene (B27547), has been crucial for the accessibility of a diverse range of carbamoyl chlorides. google.com This has paved the way for their application in various fields, including the synthesis of pharmaceuticals and agrochemicals. google.com
Importance of N-benzyl-N-methylcarbamoyl chloride as a Synthetic Intermediate
The significance of this compound as a synthetic intermediate lies in its ability to act as a versatile scaffold for the construction of more complex molecules. cymitquimica.com Its utility is particularly evident in the synthesis of carbamates and ureas, which are prevalent motifs in biologically active compounds.
One of the key applications of carbamoyl chlorides, analogous to this compound, is in the synthesis of carbamate-based pesticides and pharmaceuticals. google.com For instance, carbamoyl chlorides are crucial reagents in the production of carbamate (B1207046) insecticides. While specific large-scale applications for this compound in this area are not extensively documented in publicly available literature, its structural similarity to other commercially used carbamoyl chlorides suggests its potential in the development of new agrochemicals.
In medicinal chemistry, the N-benzyl-N-methylcarbamoyl group can be introduced into a molecule to modulate its biological activity. The benzyl (B1604629) group can participate in various non-covalent interactions with biological targets, while the carbamoyl linkage provides a stable and synthetically accessible connection point. Although direct examples of its incorporation into marketed drugs are scarce in the literature, the fundamental reactivity of this compound makes it a valuable tool for medicinal chemists in lead optimization and the synthesis of compound libraries for drug discovery.
Furthermore, the reactivity of the carbamoyl chloride functional group allows for its use in the synthesis of other important chemical entities. For example, its reaction with amines leads to the formation of N,N,N'-trisubstituted ureas, which are also found in a variety of biologically active molecules. The ability to precisely introduce the N-benzyl-N-methylamino carbonyl moiety makes this reagent a valuable asset in the synthetic chemist's toolbox.
Scope and Focus of Current Academic Research on this compound
Current academic research, while not extensively focused on this compound in isolation, investigates the broader applications of disubstituted carbamoyl chlorides in novel synthetic methodologies. The research often centers on the development of new catalytic systems to enhance the reactivity and selectivity of carbamoyl chlorides in various transformations.
One area of interest is the use of carbamoyl chlorides in the synthesis of functionalized ionic liquids. For instance, the reaction of benzyl chloride with 1-methylimidazole (B24206) is a key step in the synthesis of 1-benzyl-3-methylimidazolium (B1249132) chloride, a well-known ionic liquid. rsc.orgosti.gov While this does not directly involve this compound, it highlights the utility of the benzyl group in constructing these novel solvent systems. The potential for this compound to be a precursor to other functionalized ionic liquids remains an area for exploration.
Another research avenue involves the study of the reactivity of carbamoyl chlorides with various nucleophiles to synthesize complex molecular architectures. While specific studies on this compound are limited, the general principles of nucleophilic acyl substitution are well-established and applicable. Research in this area often aims to develop milder and more efficient reaction conditions for these transformations.
The development of new catalysts for carbamoylation reactions is also a significant focus. While many reactions with carbamoyl chlorides proceed under basic conditions, the use of catalysts can offer improved yields, shorter reaction times, and better functional group tolerance. The exploration of new catalytic systems for reactions involving this compound could unlock new synthetic possibilities.
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-methylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRNDYDRQNZASU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32366-02-2 | |
| Record name | 32366-02-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for N Benzyl N Methylcarbamoyl Chloride
Traditional Phosgene-Based Synthesis Routes
Historically, phosgene (B1210022) has been a primary reagent for the synthesis of carbamoyl (B1232498) chlorides. These methods are well-established but require stringent safety precautions due to the extremely hazardous nature of phosgene gas.
The most direct and conventional method for preparing N-benzyl-N-methylcarbamoyl chloride is the reaction of the corresponding secondary amine, N-benzyl-N-methylamine, with phosgene (COCl₂). google.comnih.gov In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is typically carried out in an inert solvent, and a base is often used to neutralize the hydrogen chloride (HCl) byproduct. nih.gov
C₆H₅CH₂NH(CH₃) + COCl₂ → C₆H₅CH₂N(CH₃)COCl + HCl
The reaction conditions are critical to achieving high yields and purity. Careful control of temperature and the rate of phosgene addition is necessary to minimize side reactions. A common approach involves introducing phosgene into a solution of the amine at low temperatures. nih.gov
| Parameter | Condition |
| Reactants | N-benzyl-N-methylamine, Phosgene |
| Solvent | Inert solvent (e.g., Dichloromethane (B109758), Toluene) |
| Base (optional) | Tertiary amine (e.g., Triethylamine (B128534), Pyridine) |
| Temperature | Typically low to ambient |
An alternative phosgene-based route involves the reaction of phosgene with azomethines (imines). Specifically, N-benzylidenemethylamine, an imine derived from benzaldehyde (B42025) and methylamine, can be a precursor. nih.govsigmaaldrich.com The reaction of non-enolizable imines with phosgene can lead to the formation of (1-chloroalkyl)carbamoyl chlorides.
In the case of N-benzylidenemethylamine, the reaction with phosgene would proceed as follows:
C₆H₅CH=NCH₃ + COCl₂ → C₆H₅CH(Cl)N(CH₃)COCl
This intermediate, N-(1-chloro-1-phenylmethyl)-N-methylcarbamoyl chloride, can then potentially be converted to this compound, although this specific transformation is not extensively detailed in readily available literature.
| Reactant | Product |
| N-benzylidenemethylamine | N-(1-chloro-1-phenylmethyl)-N-methylcarbamoyl chloride |
| Phosgene |
Advanced and Phosgene-Free Synthetic Approaches
Given the significant hazards associated with the use of phosgene, considerable research has focused on developing safer, phosgene-free synthetic methods for carbamoyl chlorides.
A significant advancement in safety is the use of phosgene surrogates, which generate phosgene in situ, thereby avoiding the handling and storage of the toxic gas. Triphosgene (B27547) (bis(trichloromethyl) carbonate) is a stable, crystalline solid that decomposes into three equivalents of phosgene upon heating or in the presence of a catalyst. google.comnih.gov This allows for the controlled generation of phosgene directly in the reaction mixture.
The synthesis of carbamoyl chlorides using triphosgene follows a similar mechanism to the traditional phosgene route, with the key difference being the source of the phosgene. google.com A patent describes a process for preparing carbamoyl chlorides from the corresponding amine using triphosgene in the presence of an inorganic base and a halogenated organic solvent. google.com
| Parameter | Condition |
| Phosgene Source | Triphosgene (bis(trichloromethyl) carbonate) |
| Amine | Secondary amine (e.g., N-benzyl-N-methylamine) |
| Solvent | Halogenated organic solvent (e.g., Dichloromethane) |
| Base | Inorganic base (e.g., Sodium Bicarbonate) |
| Temperature | 5-30 °C |
A notable phosgene-free method involves the use of chlorocarbonylsulfenyl chloride (ClCOSCl) as a carbonylating agent. This reagent can react with secondary amines to produce the corresponding N,N-disubstituted carbamoyl chlorides. This method provides a novel way to insert the carbonyl group without the direct use of phosgene.
The reaction proceeds by treating the secondary amine with chlorocarbonylsulfenyl chloride in an aprotic organic solvent. This approach has been highlighted as a convenient one-pot procedure for the preparation of various N,N-disubstituted carbamoyl chlorides.
Recent advancements have explored various catalytic systems to facilitate the synthesis of carbamoyl chlorides and their derivatives, often with the goal of avoiding harsh reagents and improving efficiency. While direct catalytic strategies for the formation of this compound are not widely reported, related catalytic reactions involving carbamoyl chlorides are an active area of research.
For instance, transition metal-catalyzed reactions, such as those involving palladium, have been reviewed for their role in the transformation of carbamoyl chlorides into various amide-containing molecules. rsc.orgresearchgate.net Furthermore, Lewis acids like zinc chloride have been employed as catalysts in the synthesis of carbamates from carbamoyl chlorides and alcohols. nih.govacs.org While these examples showcase the catalytic reactivity of carbamoyl chlorides, they also point towards the potential for developing catalytic methods for their synthesis. Future research may focus on the direct catalytic carbonylation of amines using less hazardous carbon monoxide sources to produce carbamoyl chlorides.
Considerations for Industrial Scale Synthesis of this compound
The transition from laboratory-scale synthesis to industrial production of this compound involves a critical evaluation of several factors to ensure the process is safe, efficient, cost-effective, and scalable. Key considerations revolve around the choice of reagents, reaction conditions, process control, and purification methods. The primary route for synthesizing N,N-disubstituted carbamoyl chlorides involves the reaction of a secondary amine, in this case, N-benzyl-N-methylamine, with a phosgene equivalent.
A significant concern in large-scale production is the handling of highly toxic reagents. Historically, phosgene gas has been the reagent of choice for this transformation. However, due to its extreme toxicity and handling difficulties, safer alternatives are often preferred in modern industrial settings. Triphosgene, a stable crystalline solid, serves as a convenient and more manageable substitute for phosgene gas. It can be transported, stored, and handled with greater ease, though it still requires stringent safety protocols as it can generate phosgene in situ. googleapis.com
Process optimization is crucial for maximizing yield and purity while minimizing costs and environmental impact. The choice of solvent, base, and reaction temperature are all interdependent parameters that must be carefully controlled. Halogenated organic solvents such as dichloromethane and non-halogenated aromatic solvents like toluene (B28343) are frequently employed. googleapis.comgoogle.com The selection of a base to neutralize the hydrogen chloride (HCl) byproduct is also critical. While organic bases like triethylamine are common, inorganic bases such as sodium bicarbonate have been shown to improve product purity by minimizing the formation of urea-related impurities. googleapis.com A patent for a similar process noted that the combination of dichloromethane as a solvent with sodium bicarbonate as the base provided a synergistic effect, resulting in high purity and yield. googleapis.com
The process must be suitable for manufacturing in large batches, potentially ranging from kilograms to thousands of kilograms. googleapis.com This requires robust process controls to manage reaction exotherms, ensure consistent product quality, and handle large volumes of materials safely. Purification on an industrial scale typically involves filtration of salt byproducts, solvent extraction, and subsequent distillation or crystallization of the final product. google.com In some instances, the crude product, after initial filtration and solvent removal, may be of sufficient purity for use in subsequent reactions. google.com
Below are data tables that summarize and compare key parameters based on findings for analogous carbamoyl chloride syntheses, illustrating the critical choices in industrial production.
Table 1: Comparison of Phosgenating Agents for Carbamoyl Chloride Synthesis
This table outlines the primary advantages and disadvantages of using phosgene versus its solid surrogate, triphosgene, in an industrial context.
| Feature | Phosgene | Triphosgene (Bis(trichloromethyl) carbonate) |
| Physical State | Highly toxic gas | White crystalline solid |
| Handling | Requires specialized equipment and stringent containment protocols. google.com | Easier and safer to handle, weigh, and dispense. |
| Storage & Transport | Highly regulated and complex. | More practical and less regulated than phosgene gas. |
| Reactivity | Direct and highly reactive phosgenating agent. | Acts as a phosgene equivalent, often generating it in situ. googleapis.com |
| Safety Profile | Acutely toxic with high inhalation hazard. | Highly toxic, but lower vapor pressure reduces inhalation risk compared to phosgene. Considered a "safer" alternative. |
Table 2: Representative Process Parameters for Industrial Carbamoyl Chloride Synthesis
This table details typical reaction parameters for the synthesis of a carbamoyl chloride on a scalable level, based on processes developed for structurally similar compounds like N-ethyl-N-methylcarbamoyl chloride, a key intermediate in the synthesis of Rivastigmine. google.com
| Parameter | Value / Condition | Rationale / Notes |
| Primary Reactant | N-benzyl-N-methylamine | The secondary amine precursor. |
| Phosgenating Agent | Triphosgene | Preferred for safety and handling on an industrial scale. googleapis.com |
| Solvent | Dichloromethane (MDC) or Toluene | Effective solvents for this reaction type. MDC can offer synergistic benefits with certain bases. googleapis.com |
| Base | Sodium Bicarbonate (inorganic) or Triethylamine (organic) | An acid scavenger is required to neutralize HCl. Inorganic bases can lead to higher purity products. googleapis.com |
| Reactant Ratio | Amine:Triphosgene ≈ 1:0.5 to 1:0.75 eq | Stoichiometry is optimized to ensure complete conversion while minimizing excess reagents. googleapis.com |
| Temperature | 0 °C to 25 °C | Low temperatures are used to control the exothermic reaction and prevent side-product formation. google.com |
| Reaction Time | 1 - 8 hours | Dependant on scale, temperature, and specific reactant concentrations. Dropwise addition over several hours is common. googleapis.com |
| Purification | Filtration, Extraction, Distillation | Standard industrial methods to remove salt byproducts and isolate the final product. google.com |
| Typical Yield | >95% | High yields are achievable with optimized process conditions. googleapis.com |
| Typical Purity | >98% | Purity is critical; side products like ureas must be minimized. googleapis.com |
Iii. Reactivity and Mechanistic Investigations of N Benzyl N Methylcarbamoyl Chloride
Solvolysis Reaction Kinetics and Mechanisms
The solvolysis of carbamoyl (B1232498) chlorides, where the solvent acts as the nucleophile, is a key reaction that has been extensively studied to understand the interplay between unimolecular and bimolecular pathways. nih.govresearchgate.netdntb.gov.ua While specific kinetic data for N-benzyl-N-methylcarbamoyl chloride is not extensively documented in publicly available literature, a robust understanding of its behavior can be derived from studies on structurally similar N,N-dialkyl and N-aryl-N-alkylcarbamoyl chlorides. nih.govnih.gov
Unimolecular (SN1) Pathways and Carbamoyl Cation Formation
The solvolysis of many disubstituted carbamoyl chlorides is often considered to proceed via a unimolecular (SN1) mechanism, particularly in ionizing solvents. nih.gov This pathway involves the rate-determining formation of a planar, resonance-stabilized carbamoyl cation intermediate, followed by a rapid attack by the solvent.
The stability of the carbamoyl cation is a crucial factor influencing the reaction rate. In the case of this compound, the nitrogen atom's lone pair of electrons can delocalize into the carbonyl group, and the benzyl (B1604629) group can further stabilize the positive charge through resonance, although this effect is less direct than in benzyl halides. The rate of SN1 solvolysis is expected to increase with the ionizing power of the solvent, which can stabilize the charged intermediate. For instance, the solvolysis of N,N-diethylcarbamoyl chloride is significantly faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with the greater electron-donating ability of the ethyl groups stabilizing the carbamoyl cation. nih.gov A similar trend would be anticipated when comparing this compound to less sterically hindered or electronically different analogues.
A common observation in the SN1 solvolysis of carbamoyl chlorides is the "mass law" effect, where the rate of reaction decreases as the concentration of the chloride ion product increases. This is attributed to the return of the chloride ion to the carbamoyl cation, reforming the starting material and thus reducing the net rate of solvolysis. nih.gov
Nucleophilic Assistance and Bimolecular Components in Solvolysis
While the SN1 pathway is prominent, many solvolysis reactions of carbamoyl chlorides exhibit characteristics of a bimolecular (SN2) mechanism, especially in less ionizing and more nucleophilic solvents. nih.govbeilstein-journals.org In this pathway, the solvent molecule directly attacks the carbonyl carbon in the rate-determining step, leading to a tetrahedral transition state.
The structure of the carbamoyl chloride itself plays a significant role in determining the dominant pathway. Increased steric hindrance around the carbonyl carbon would be expected to disfavor an SN2 attack and promote an SN1 mechanism.
Application of Linear Free Energy Relationships (e.g., Grunwald-Winstein Equation)
The Grunwald-Winstein equation is a powerful tool for elucidating solvolysis mechanisms by quantifying the effect of the solvent on the reaction rate. wikipedia.org The extended Grunwald-Winstein equation is given by:
log(k/k₀) = lNT + mYCl
where:
k is the rate constant in a given solvent.
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
l is the sensitivity of the substrate to the solvent nucleophilicity (NT).
m is the sensitivity of the substrate to the solvent ionizing power (YCl).
The values of l and m provide insight into the nature of the transition state. A high m value (close to 1.0) and a low l value suggest a mechanism with a high degree of charge separation in the transition state, characteristic of an SN1 reaction. Conversely, a significant l value indicates nucleophilic participation by the solvent in the rate-determining step, typical of an SN2 mechanism.
| Compound | l (sensitivity to NT) | m (sensitivity to YCl) | l/m Ratio | Proposed Mechanism | Reference |
| N-methyl-N-phenylcarbamoyl chloride | 0.40 ± 0.08 | 0.51 ± 0.05 | 0.78 ± 0.23 | Ionization with nucleophilic solvation | nih.gov |
| 4-morpholinecarbonyl chloride | 0.74 ± 0.06 | 0.65 ± 0.05 | 1.14 | Ionization with nucleophilic solvation | nih.gov |
| N,N-diphenylcarbamoyl chloride | 0.23 | 0.58 | 0.40 | SN1-like | nih.gov |
This table presents data for compounds structurally related to this compound to illustrate the application of the Grunwald-Winstein equation.
Nucleophilic Substitution Reactions
This compound is a versatile reagent for introducing the N-benzyl-N-methylcarbamoyl moiety onto various nucleophiles. These reactions are fundamental in the synthesis of a wide range of organic compounds.
Formation of Carbamate (B1207046) and Urea (B33335) Derivatives via Amine Reactions
The reaction of this compound with amines is a primary method for the synthesis of N,N,N'-trisubstituted ureas. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the carbamoyl chloride. This is followed by the expulsion of a chloride ion to form the stable urea product. doubtnut.comdoubtnut.com
The general reaction is as follows:
R₂NH + C₆H₅CH₂N(CH₃)COCl → C₆H₅CH₂N(CH₃)CONR₂ + HCl
The hydrochloric acid produced in the reaction is typically neutralized by using an excess of the reacting amine or by adding a non-nucleophilic base.
Similarly, the reaction with alcohols or phenols in the presence of a base leads to the formation of carbamate esters. These reactions are often catalyzed by Lewis acids, such as zinc chloride, which can activate the carbamoyl chloride towards nucleophilic attack.
| Nucleophile | Product Type | General Reaction |
| Primary/Secondary Amine | Substituted Urea | R₂NH + C₆H₅CH₂N(CH₃)COCl → C₆H₅CH₂N(CH₃)CONR₂ + HCl |
| Alcohol/Phenol (B47542) | Carbamate Ester | ROH + C₆H₅CH₂N(CH₃)COCl → C₆H₅CH₂N(CH₃)COOR + HCl |
Heterocyclic Ring Closure Reactions (e.g., 1,2,4-Triazolidine-5-ones)
This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic systems. A notable example is the formation of 1,2,4-triazolidine-5-ones. While direct synthesis from this compound is not explicitly detailed, a closely related reaction provides a strong precedent. The reaction of (α-chlorobenzyl)methylcarbamoyl chloride with substituted hydrazines leads to the formation of 1,2,4-triazolidine-5-ones through a ring-closure reaction.
It is highly probable that this compound would react with hydrazine (B178648) derivatives in a similar fashion. The initial step would involve the reaction of the hydrazine with the carbamoyl chloride to form a hydrazide intermediate. Subsequent intramolecular cyclization would then yield the 1,2,4-triazolidine-5-one ring system. This synthetic strategy highlights the utility of carbamoyl chlorides in constructing complex heterocyclic frameworks. clockss.org
Regioselectivity: Benzyl-Nitrogen Bond Cleavage vs. Carbonyl Carbon Substitution
The this compound molecule possesses two primary sites susceptible to nucleophilic attack or bond cleavage: the electrophilic carbonyl carbon and the benzyl-nitrogen bond. The regioselectivity of a given reaction is highly dependent on the reaction conditions and the nature of the reacting species.
Carbonyl Carbon Substitution: In many reactions, this compound behaves as a typical acyl chloride. Nucleophiles attack the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent expulsion of the chloride ion results in the formation of a new carbonyl compound, such as an amide, ester, or urethane. This pathway is a standard nucleophilic acyl substitution. The general mechanism for nucleophilic acyl substitution is a two-step process involving addition of the nucleophile followed by elimination of the leaving group (chloride).
Benzyl-Nitrogen Bond Cleavage: Alternatively, cleavage of the benzyl-nitrogen bond can occur. This pathway is less common than carbonyl substitution but can be promoted under specific conditions, such as with strong acids or through certain catalytic processes. For instance, studies on analogous N-aryl-N-benzylcarbamoyl chlorides have shown that decomposition in the presence of dry hydrogen chloride can lead to the cleavage of the benzyl-nitrogen bond, yielding a benzyl chloride and an isocyanate. nih.gov This suggests a mechanism where protonation of the nitrogen atom facilitates the departure of the stable benzyl cation or a concerted elimination process. nih.gov While direct evidence for this compound is limited in this specific context, the stability of the benzyl carbocation makes this a plausible reaction pathway under acidic or electrophilic catalysis conditions.
The competition between these two pathways is a critical consideration in synthetic design. Generally, strong, unhindered nucleophiles in neutral or basic conditions will favor attack at the carbonyl carbon. Conversely, conditions that promote the formation of a stabilized benzyl carbocation or involve electrophilic activation at the nitrogen atom may favor benzyl-nitrogen bond cleavage.
Transition Metal-Catalyzed Transformations
Transition metal catalysis has significantly expanded the synthetic applications of carbamoyl chlorides, including this compound. These catalysts can activate the otherwise stable C-Cl bond, enabling a variety of transformations that are difficult or impossible to achieve through traditional methods. rsc.org
Cross-Coupling Reactions Involving this compound
Cross-coupling reactions are a cornerstone of modern organic synthesis, and carbamoyl chlorides have emerged as effective electrophilic partners. Nickel and palladium catalysts are particularly prominent in these transformations.
Nickel-Catalyzed Couplings: Nickel complexes are highly effective at activating the C-Cl bond of carbamoyl chlorides for cross-coupling reactions. rameshrasappan.com For example, nickel catalysts facilitate the coupling of N,N-dialkylcarbamoyl chlorides with Grignard reagents (both alkyl and aryl) to produce tertiary amides in good to excellent yields. researchgate.net These reactions are often rapid and offer a convenient method for C-C bond formation at the carbonyl carbon. The catalytic cycle is believed to involve the oxidative addition of the carbamoyl chloride to a Ni(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the amide product and regenerate the Ni(0) catalyst.
Palladium-Catalyzed Couplings: Palladium catalysts are also widely used for the cross-coupling of carbamoyl chlorides. researchgate.net They can mediate reactions with a variety of organometallic reagents, including organostannanes (Stille coupling) and organosilanols. researchgate.netnih.gov These reactions tolerate a wide range of functional groups and proceed under mild conditions. researchgate.net The mechanism is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions with Carbamoyl Chlorides This table presents generalized examples of cross-coupling reactions applicable to carbamoyl chlorides. Specific yields for this compound may vary.
| Catalyst System | Coupling Partner | Product Type | Reference |
|---|---|---|---|
| Nickel / Phosphine Ligand | Alkyl/Aryl Grignard Reagents | Tertiary Amides | researchgate.net |
| Palladium / Phosphine Ligand | Organostannanes | Tertiary Amides | researchgate.net |
| Palladium(0) | Organosilanols | Tertiary Amides | nih.gov |
| Nickel(II) / Chiral Ligand | Alkyl Halides (Reductive) | α-Substituted Amides | thieme-connect.de |
Annulation Reaction Modes
Annulation reactions, which involve the formation of a new ring, can be effectively carried out using carbamoyl chlorides as precursors. rsc.org These reactions often proceed through a cascade mechanism involving the formation of a carbamoyl radical or a metal-carbamoyl species, followed by cyclization onto a tethered unsaturated group.
One notable example is the nickel-catalyzed reductive carbamoylalkylation of alkenes. thieme-connect.de In this process, an alkene tethered to a carbamoyl chloride undergoes an intramolecular cyclization initiated by the nickel catalyst. This is followed by a cross-coupling reaction with an alkyl halide, leading to the formation of functionalized heterocyclic structures, such as 3,3-disubstituted oxindoles. thieme-connect.de These reactions can be rendered enantioselective by the use of chiral ligands, providing access to stereochemically rich cyclic frameworks. thieme-connect.de Such transformations highlight the ability of transition metals to orchestrate complex bond-forming events in a single operation.
C-H Functionalization Strategies with Carbamoyl Chlorides
C-H functionalization is a powerful strategy that allows for the direct conversion of C-H bonds into new functional groups, streamlining synthetic routes. The amide functionality, which can be derived from carbamoyl chlorides, often serves as an effective directing group in these reactions. nih.govyoutube.com
A directing group operates by coordinating to the transition metal catalyst, bringing it into close proximity to a specific C-H bond, thereby enabling selective activation. sigmaaldrich.com While the carbamoyl chloride itself is the precursor, the resulting carbamoyl group in the product can direct subsequent C-H functionalization reactions. For example, an N-carbamoyl group on a 1,2-dihydroquinoline (B8789712) has been shown to direct oxidative C-H alkynylation, alkenylation, and allylation at the adjacent position under metal-free conditions, showcasing the directing ability of the carbamoyl moiety. nih.gov In metal-catalyzed reactions, amide groups are well-established directing groups for Pd(II), Rh(III), and Ru(II) catalysts, facilitating ortho-C-H functionalization of aromatic rings or functionalization of C(sp³)-H bonds. nih.gov This strategy allows for the late-stage modification of complex molecules, where the carbamoyl group serves as a handle for introducing further molecular diversity.
Radical Initiated Reactions
The generation of carbamoyl radicals from this compound and its derivatives opens up a rich area of radical chemistry. These radicals are nucleophilic and can participate in a variety of transformations, most notably cyclization reactions.
Carbamoyl radicals can be generated under tin-free conditions, for example, from carbamothioates, and subsequently undergo intramolecular cyclization. nih.gov Research has shown that N-benzylcarbamoyl radicals can participate in 5-exo and 4-exo cyclizations to form pyrrolidinones and azetidinones, respectively. nih.gov The regioselectivity of these radical cyclizations typically follows Baldwin's rules, with the 5-exo pathway being kinetically favored for forming five-membered rings. More complex cyclizations, such as 9-endo cyclizations of α-carbamoyl radicals, have also been reported, leading to the formation of medium-sized rings, a significant challenge in synthetic chemistry. nih.govacs.org These reactions are often promoted by Lewis acids and provide a pathway to complex polycyclic structures. nih.gov
Table 2: Regioselectivity in Radical Cyclizations of Unsaturated Carbamoyl Precursors This table summarizes general outcomes for radical cyclizations involving N-substituted carbamoyl radicals.
| Radical Precursor Type | Cyclization Mode | Product Ring Size | Reference |
|---|---|---|---|
| N-Alkenyl Carbamoyl Radical | 4-exo-trig | 4 (Azetidinone) | nih.gov |
| N-Alkenyl Carbamoyl Radical | 5-exo-trig | 5 (Pyrrolidinone) | nih.gov |
| N-(Hex-5-enyl)-2-iodoalkanamide | 9-endo-trig | 9 (Azonan-2-one) | nih.govacs.org |
Iv. Advanced Spectroscopic and Computational Characterization
Spectroscopic Analysis Techniques
Spectroscopic methods provide fundamental insights into the molecular structure, bonding, and dynamic processes of N-benzyl-N-methylcarbamoyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable for its characterization.
NMR spectroscopy is a powerful tool for studying this compound, as it allows for the detailed investigation of the isomers that arise from restricted rotation around the carbon-nitrogen (C-N) bond. jetir.org The partial double bond character of the C-N bond, resulting from the conjugation of the nitrogen lone pair with the carbonyl group, creates a significant rotational energy barrier. jetir.org This hindrance leads to the existence of distinct and slowly interconverting rotational isomers, or rotamers, which can be observed and characterized by NMR. jetir.orgrsc.org
The rotation around the C(=O)-N bond in this compound gives rise to two primary planar conformers: the s-E and s-Z isomers. jetir.orguni.lu In these notations, 's' refers to the single bond character of the C-N bond, while E (entgegen, opposite) and Z (zusammen, together) describe the stereochemical relationship between the higher-priority substituents on the C-N bond. For this compound, this refers to the relative orientation of the carbonyl group and the benzyl (B1604629) group.
Theoretical studies, specifically Density Functional Theory (DFT) calculations, have shown that for this compound and related structures, both the s-E and s-Z isomers exist as stable conformations. jetir.orguni.lu Computational models indicate that the s-E isomer is typically the global minimum, meaning it is the more stable of the two. However, the energy difference between the s-E and s-Z rotamers is generally small, often calculated to be less than 1 kcal/mol. jetir.orguni.lu This small energy gap allows for the presence of a significant population of both isomers at room temperature, which is readily detectable in NMR spectra through the appearance of separate sets of signals for each rotamer. jetir.orgrsc.org
Variable-temperature (VT) NMR spectroscopy is a key technique for quantifying the kinetics of the rotational process between the s-E and s-Z isomers. By recording NMR spectra at different temperatures, the rate of interconversion can be studied. At low temperatures, the exchange is slow on the NMR timescale, and distinct signals for each rotamer are observed. As the temperature increases, the rate of rotation increases, causing the separate signals to broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature. researchgate.netnih.gov
Analysis of the spectra at the coalescence temperature allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the C-N bond rotation. For this compound, proton NMR studies have determined an experimental rotational barrier of 17.1 kcal/mol in a chloroform-d (B32938) (CDCl₃) solution. jetir.org This value is consistent with barriers observed for other N-alkyl-N-benzylcarbamoyl chlorides, which fall in the range of 16.5–17.1 kcal/mol, and reflects the substantial energy required to overcome the partial double bond character of the amide linkage. jetir.org
Table 1: Energy Barrier for C-N Bond Rotation
| Compound | Method | Solvent | Gibbs Free Energy of Activation (ΔG‡) |
|---|---|---|---|
| This compound | ¹H NMR | CDCl₃ | 17.1 kcal/mol |
A significant challenge in analyzing the NMR spectra of this compound is the unambiguous assignment of each set of signals to the correct rotamer (s-E or s-Z). jetir.org This has been successfully addressed by combining experimental NMR data with theoretical calculations. jetir.orguni.lu
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level of theory, have been employed to predict the NMR chemical shifts for the optimized structures of both the s-E and s-Z isomers. jetir.orguni.lu These theoretical calculations have shown excellent agreement with the experimental values obtained from spectra recorded in CDCl₃. The signals for the benzylic methylene (B1212753) (CH₂) protons are particularly useful for differentiation as they are clearly resolved in the experimental spectra. jetir.org This correlative approach has allowed for the definitive assignment of the observed signals to their respective conformational isomers. jetir.orguni.lu
Table 2: Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm) for Benzylic Protons
| Isomer | Experimental δ (ppm) in CDCl₃ | Theoretical δ (ppm) |
|---|---|---|
| s-E | [Data not publicly available] | [Calculated Value] |
| s-Z | [Data not publicly available] | [Calculated Value] |
Note: Specific experimental and theoretical shift values for the individual rotamers are detailed in specialized research but are noted to be in excellent agreement. jetir.org
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nist.gov For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure.
The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamoyl (B1232498) chloride group. This peak is typically expected in the region of 1740–1660 cm⁻¹. Other significant vibrations include:
Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzyl group's aromatic ring. jetir.org
Aliphatic C-H Stretching: Absorptions in the 3000–2850 cm⁻¹ region correspond to the stretching of C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.
C-N Stretching: The stretching vibration of the tertiary amine C-N bond is expected in the 1386–1266 cm⁻¹ range, though it can be coupled with other vibrations.
C-Cl Stretching: A strong band corresponding to the C-Cl stretching vibration is generally found in the 800–600 cm⁻¹ region. jetir.org
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretching | 1740 - 1660 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| C-N | Stretching | 1386 - 1266 |
| C-Cl | Stretching | 800 - 600 |
High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS provides definitive confirmation of its molecular formula, C₉H₁₀ClNO. researchgate.net
The technique allows for the calculation of a theoretical monoisotopic mass, which is then compared to the experimentally measured value. The monoisotopic mass of this compound is calculated to be 183.04509 Da. researchgate.net Experimental HRMS results are typically reported as the calculated mass ("calcd.") and the measured mass ("found"), with a very small difference between the two confirming the compound's identity. Furthermore, HRMS can identify various charged adducts of the molecule, such as [M+H]⁺ or [M+Na]⁺, providing additional confidence in the structural assignment. researchgate.net
Table 4: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Predicted Adduct | Predicted m/z |
|---|---|---|---|
| C₉H₁₀ClNO | 183.04509 | [M+H]⁺ | 184.05237 |
| [M+Na]⁺ | 206.03431 |
Data sourced from PubChemLite. researchgate.net
V. Applications in Contemporary Organic Synthesis and Medicinal Chemistry
N-benzyl-N-methylcarbamoyl chloride as a Versatile Synthon in Organic Synthesis
This compound serves as a highly effective synthon, or building block, in organic synthesis. tu-bs.de Its utility stems from the reactive carbamoyl (B1232498) chloride group, which readily participates in reactions to form stable carbamate (B1207046) and urea (B33335) linkages. The presence of the N-benzyl and N-methyl groups provides specific steric and electronic properties that can be used to direct the course of a reaction or to impart desired characteristics to the final product. cymitquimica.comuni.lu
This reagent is particularly valuable for introducing the N-benzyl-N-methylcarbamoyl moiety into a wide range of molecules. This functional group can act as a protecting group for amines or can be a key structural component of a larger, more complex molecule. banglajol.info The benzyl (B1604629) group, in particular, can be readily removed through hydrogenolysis, a feature that adds to the compound's versatility in multi-step synthetic sequences.
Synthesis of Complex Amide-Containing Structures and Carbamates
The reactivity of this compound makes it a key reagent for the synthesis of complex structures containing amide and carbamate functionalities.
Carbamates are a class of organic compounds that feature prominently in pharmaceuticals and agrochemicals. banglajol.info this compound is an excellent reagent for the synthesis of N,N-disubstituted carbamates through its reaction with alcohols and phenols. This transformation, known as carbamoylation, typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. nih.govorganic-chemistry.org
A general scheme for this reaction involves the nucleophilic attack of the hydroxyl group of an alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the carbamoyl chloride. The choice of solvent and base can be optimized to achieve high yields. For instance, studies have shown that solvents like toluene (B28343) can be effective for this transformation. nih.gov The reaction is broadly applicable to a wide range of alcoholic and phenolic substrates, allowing for the creation of a diverse library of carbamate products. nih.gov
Table 1: Examples of Carbamate Synthesis Conditions
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Phenol | N,N-dimethyl carbamoyl chloride | Zinc chloride | Toluene | Phenyl dimethylcarbamate | 76% nih.gov |
| p-Nitrophenol | N-ethyl,N-methyl carbamoyl chloride | Zinc chloride | Toluene | p-Nitrophenyl ethyl(methyl)carbamate | 87% nih.gov |
| 4-Hydroxybenzaldehyde | N,N-dimethyl carbamoyl chloride | Zinc chloride | Toluene | 4-Formylphenyl dimethylcarbamate | 82% nih.gov |
This table illustrates the versatility of carbamoyl chlorides in synthesizing various carbamates with good to excellent yields under specific catalytic conditions.
Substituted ureas are another class of compounds with significant biological activity and applications in materials science. thieme.de this compound can be effectively used to synthesize unsymmetrical, polysubstituted ureas by reacting it with primary or secondary amines. rsc.orgnih.gov
The reaction mechanism is analogous to carbamate formation, involving the nucleophilic attack of the amine's nitrogen atom on the carbamoyl chloride's carbonyl carbon. This leads to the formation of a new carbon-nitrogen bond and the generation of a urea derivative. reading.ac.uk This method provides a direct and reliable route to complex ureas that might be difficult to access through other synthetic pathways. organic-chemistry.org
Role in Pharmaceutical and Natural Product Synthesis
The ability of this compound to form stable carbamate and urea linkages makes it a valuable tool in the synthesis of pharmaceuticals and natural products.
The carbamate functional group is a key structural element in a multitude of approved drugs. banglajol.info this compound and its analogs are crucial intermediates in the synthesis of several biologically active molecules. A notable example is the use of related carbamoyl chlorides in the synthesis of Rivastigmine, a drug used to treat the symptoms of Alzheimer's disease. nih.gov The synthesis involves the reaction of a specific phenolic intermediate with a suitable N,N-disubstituted carbamoyl chloride to form the active carbamate moiety. nih.gov
The versatility of this reagent allows for its incorporation into various molecular frameworks, enabling the generation of novel compounds for screening as potential drug candidates. Its ability to react with a wide range of alcohols, phenols, and amines facilitates the creation of diverse chemical libraries for drug discovery programs. google.com
In medicinal chemistry, the systematic modification of a core molecular structure, or scaffold, is a common strategy for optimizing biological activity and pharmacokinetic properties. researchgate.netrsc.org this compound is an ideal reagent for such derivatization strategies. nih.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 32366-02-2 | C9H10ClNO |
| Ammonia | 7664-41-7 | NH3 |
| Benzyl alcohol | 100-51-6 | C7H8O |
| Benzyl carbamate | 621-84-1 | C8H9NO2 |
| Benzyl chloroformate | 501-53-1 | C8H7ClO2 |
| Benzylamine (B48309) | 100-46-9 | C7H9N |
| Dichloromethane (B109758) | 75-09-2 | CH2Cl2 |
| N,N-dimethyl carbamoyl chloride | 79-44-7 | C3H6ClNO |
| N-ethyl,N-methyl carbamoyl chloride | 42252-34-6 | C4H8ClNO |
| Phosgene (B1210022) | 75-44-5 | COCl2 |
| Rivastigmine | 123441-03-2 | C14H22N2O2 |
| Sodium bicarbonate | 144-55-8 | NaHCO3 |
| Toluene | 108-88-3 | C7H8 |
| Triphosgene (B27547) | 32315-10-9 | C3Cl6O3 |
| Urea | 57-13-6 | CH4N2O |
| Zinc chloride | 7646-85-7 | ZnCl2 |
| p-Nitrophenol | 100-02-7 | C6H5NO3 |
| 4-Hydroxybenzaldehyde | 123-08-0 | C7H6O2 |
Integration into Self-Immolative Systems and Reporter Molecules
This compound and its derivatives are pivotal building blocks in the design of self-immolative systems. These intelligent molecular constructs are engineered to undergo a cascade of disassembly reactions upon a specific triggering event, leading to the release of a payload, such as a drug or a reporter molecule. The carbamate linkage, formed from the reaction of the carbamoyl chloride, is a key component in many of these systems.
The fundamental principle of a self-immolative system often involves a triggerable headgroup connected to a spacer, which in turn is linked to a cargo molecule. The N-benzyl-N-methylcarbamoyl moiety can be incorporated into this spacer unit. The disassembly process is typically initiated by the cleavage of a protecting group, which sets off a chain reaction of intramolecular cyclization or elimination events.
A common strategy involves a 1,6-elimination reaction of a p-aminobenzyl-based spacer. In this design, the nitrogen of the carbamate can act as the initiating nucleophile. For instance, researchers have developed self-immolative systems where an N-methylaniline unit, released after a triggering event, rapidly undergoes N-alkylation. nih.gov The stability and degradation pathway of these systems are highly dependent on the electronic and steric properties of the substituents on the aromatic ring. nih.gov
Recent advancements have focused on regulating the self-immolation process. One novel approach utilizes cucurbit nih.govuril (CB nih.gov), a macrocyclic host molecule, to encapsulate and stabilize a self-immolative linker derived from a bis-benzylated scaffold, structurally related to this compound. The binding of the host molecule effectively masks the reactive sites, preventing premature degradation. The introduction of a competitive guest molecule can then trigger the removal of the host, initiating the self-immolative cascade and releasing the cargo. In one study, this supramolecular regulation was shown to slow the cyclization-elimination rate by a factor of up to 260.
These systems can be designed to respond to various stimuli, including changes in pH, the presence of specific enzymes, or light. chemrxiv.org For example, N-acyl carbamates derived from p-hydroxybenzyl alcohol can be engineered to be stable in plasma but release an amide-containing drug at the lower pH characteristic of tumor microenvironments. chemrxiv.org
The integration of reporter molecules, such as fluorophores or chromophores, allows for the real-time monitoring of the self-immolation process. The release of the reporter from the quenched state upon linker cleavage results in a detectable signal, making these systems valuable as diagnostic tools and sensors. nih.gov The choice of the reporter group and its position within the self-immolative construct is critical for optimizing the signaling output. nih.gov
Table 1: Examples of Self-Immolative Systems Incorporating Carbamate Linkages
| System Type | Trigger | Mechanism | Application | Reference |
| Nitroaniline-based | Alkylation | Alkylation-Elimination | Sensing Alkylating Agents | nih.gov |
| p-Hydroxybenzyl N-acyl carbamate | Low pH | 1,6-Benzyl Elimination | Drug Delivery | chemrxiv.org |
| Bis-benzylated Ethylenediamine | Competitive Guest | Supramolecular De-caging | Controlled Release | |
| Polymeric Carbamates | End-cap Cleavage | Cyclization-Elimination | Signal Amplification | annualreviews.org |
Applications in Materials Science Research
The utility of this compound and related carbamoyl chlorides extends into materials science, where they serve as versatile reagents for the synthesis of functional polymers and smart materials. researchgate.net Their reactivity allows for the incorporation of the carbamate functional group into polymeric structures, imparting specific properties and responsiveness.
A prominent application lies in the development of self-immolative polymers (SIPs) . nih.gov These materials are designed to depolymerize into their constituent monomers in response to a specific stimulus. annualreviews.orgnih.gov This "head-to-tail" disassembly is a powerful mechanism for creating materials for transient electronics, controlled release systems, and recyclable plastics. chemrxiv.org
The synthesis of many SIPs relies on monomers linked by carbamate bonds. For example, polymers composed of N,N'-dimethylethylenediamine and 4-hydroxybenzyl alcohol units linked by carbamates have been developed. nih.gov The depolymerization cascade is initiated by the cleavage of a triggerable end-cap, which leads to a domino-like sequence of cyclization and elimination reactions along the polymer backbone. annualreviews.orgnih.gov The rate of this process can be finely tuned by modifying the structure of the repeating monomeric unit. annualreviews.org
Recent research has focused on creating SIPs from renewable resources, such as lignin-derived aldehydes, which are then polymerized via thiol-ene chemistry. nih.govchemrxiv.org These polymers can be designed to undergo a cascade degradation through alternating 1,6-elimination and cyclization reactions, demonstrating a sustainable approach to smart materials. nih.gov
Beyond SIPs, the reactivity of the carbamoyl chloride group is used to functionalize surfaces and synthesize polymer microspheres. For instance, the related N-benzyl-N-phenyl-thiocarbamoyl chloride is used to develop polymers with specific properties. The ability to react this compound with alcohols and amines allows for the grafting of molecules onto material surfaces or the cross-linking of polymer chains, creating materials with tailored mechanical, thermal, or optical properties. wikipedia.orgresearchgate.net The resulting carbamate linkage is generally more stable to hydrolysis than the parent carbamoyl chloride, providing robust functionalization. wikipedia.orgnih.gov
The development of these advanced materials showcases the importance of carbamoyl chlorides as foundational building blocks in materials science, enabling the creation of dynamic and responsive polymeric systems. nih.gov
Vi. Environmental Considerations and Waste Management in Research
Environmental Fate and Degradation Pathways
The environmental persistence and transformation of N-benzyl-N-methylcarbamoyl chloride are dictated by its chemical reactivity, particularly its susceptibility to hydrolysis and potential for biological degradation.
This compound, like other carbamoyl (B1232498) chlorides, is reactive towards nucleophiles, including water. nih.govresearchgate.netwikipedia.org This reactivity is a primary determinant of its fate in aqueous environments.
The hydrolysis of carbamoyl chlorides results in the formation of a carbamic acid, which is often unstable, and hydrochloric acid. wikipedia.org The carbamic acid intermediate can then decompose to the corresponding amine and carbon dioxide. nih.gov In the case of this compound, the expected hydrolysis products would be N-methylbenzylamine, carbon dioxide, and hydrochloric acid.
The rate of hydrolysis for carbamoyl chlorides can be significant. For instance, studies on N,N-dimethylcarbamoyl chloride have shown that its hydrolysis is considerably faster than that of ethyl chloroformate. nih.gov The solvolysis of N,N-disubstituted carbamoyl chlorides is generally considered to proceed through an SN1-type mechanism, involving the formation of a carbamoyl cation intermediate. nih.govresearchgate.net The presence of different substituents on the nitrogen atom can influence the rate of solvolysis. For example, the solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride. nih.gov
It is important to note that the solvolysis rates can be affected by the solvent composition. nih.govnih.gov The study of solvolysis reactions often involves analyzing the reaction rates in various solvent systems to understand the reaction mechanism. nih.govdntb.gov.ua
Direct studies on the biotransformation and biodegradation of this compound are not extensively documented in publicly available literature. However, insights can be gained from research on structurally related compounds, particularly its expected degradation product, benzylamine (B48309), and other benzyl-containing quaternary ammonium (B1175870) compounds.
Benzylamine is known to be biodegradable. wikipedia.org It can be degraded biologically by the enzyme monoamine oxidase B, which results in the formation of benzaldehyde (B42025). wikipedia.org Further degradation of benzaldehyde to benzoic acid and subsequent mineralization can occur. nih.gov One study on the biodegradation of benzyldimethylalkylammonium chloride (BAC) by Aeromonas hydrophila identified benzylamine as a metabolite in the degradation pathway. nih.govresearchgate.net The proposed pathway involved the initial cleavage of the C-alkyl-N bond to form benzyldimethylamine, followed by demethylation to benzylmethylamine and then benzylamine. nih.govresearchgate.net
Given that this compound is expected to hydrolyze to N-methylbenzylamine, the biodegradation of this intermediate would be the next critical step. While specific studies on N-methylbenzylamine biodegradation are scarce, the known pathways for benzylamine suggest that de-benzylation or de-methylation could be potential initial steps, leading to metabolites that can enter central metabolic pathways.
The enzymatic hydrolysis of carbamates has been studied, with some enzymes like acylase showing stereoselective cleavage of the carbamyl group. nih.gov While this compound is not a carbamate (B1207046), this suggests that enzymatic systems capable of acting on similar structures exist in nature.
Further research is required to specifically elucidate the microbial species and enzymatic pathways involved in the biodegradation of this compound and its primary degradation products.
Based on the hydrolytic and potential biodegradative pathways, the primary degradation byproducts of this compound are expected to be N-methylbenzylamine, benzylamine, benzaldehyde, benzoic acid, carbon dioxide, and chloride ions.
The environmental impact of these byproducts varies:
N-methylbenzylamine and Benzylamine: These amines are the most significant initial degradation products. Benzylamine is classified as harmful to the aquatic environment. chemicalbook.com It exhibits toxicity to various aquatic organisms, although it is also readily biodegradable. wikipedia.orgchemicalbook.com Direct contact can cause irritation, and it is considered a hazardous substance requiring careful handling and disposal. sinocurechem.com N-methylbenzylamine is also a corrosive liquid that can cause skin and eye burns. coleparmer.com
Benzaldehyde and Benzoic Acid: These are intermediates in the further degradation of benzylamine. nih.gov They are common organic compounds with established metabolic pathways.
Carbon Dioxide and Chloride: These are final, stable end products of complete degradation and are not considered environmentally hazardous at the concentrations expected from the breakdown of small quantities of the parent compound.
The following table summarizes the known environmental impact of potential degradation byproducts:
| Degradation Byproduct | CAS Number | Key Environmental Concerns |
| N-Methylbenzylamine | 103-67-3 | Corrosive, causes skin and eye burns. coleparmer.com |
| Benzylamine | 100-46-9 | Harmful to aquatic life, readily biodegradable. wikipedia.orgchemicalbook.com |
| Benzaldehyde | 100-52-7 | Intermediate in biodegradation. |
| Benzoic Acid | 65-85-0 | Intermediate in biodegradation. |
| Carbon Dioxide | 124-38-9 | Natural component of the atmosphere. |
| Hydrochloric Acid | 7647-01-0 | Can alter pH of aqueous environments if released in large quantities. |
This table is based on available data for the individual byproducts and does not represent a comprehensive environmental risk assessment of the complete degradation mixture of this compound.
Responsible Waste Management and Disposal Methodologies in Laboratory Settings
Given its reactivity and the potential hazards of its degradation products, proper waste management of this compound in a laboratory setting is crucial to protect both personnel and the environment. cornell.edu
For the disposal of this compound and its contaminated materials, incineration is a common and effective method for hazardous organic waste. High-temperature incineration in a licensed facility ensures the complete destruction of the compound.
Chemical treatment is another viable option for laboratory-scale waste. Due to its reactivity with water and other nucleophiles, this compound can be intentionally hydrolyzed or reacted with a suitable nucleophile to convert it to less hazardous compounds before disposal.
A potential chemical neutralization procedure in a laboratory setting could involve the following steps, to be performed in a fume hood with appropriate personal protective equipment (PPE): cornell.edu
Slowly and carefully adding the this compound waste to a stirred, dilute solution of a base, such as sodium hydroxide (B78521) or sodium carbonate, in a suitable solvent. This will facilitate the hydrolysis to N-methylbenzylamine and neutralize the resulting hydrochloric acid.
The resulting solution containing N-methylbenzylamine should then be collected as hazardous waste for subsequent incineration, as amines are also regulated waste streams. cwu.edu
It is imperative that such neutralization procedures are carried out by trained personnel with a thorough understanding of the reaction and potential hazards. cornell.edu
The following table outlines general strategies for hazardous waste disposal applicable to this compound:
| Disposal Method | Description | Considerations |
| Incineration | High-temperature combustion to destroy organic compounds. | Must be carried out in a licensed hazardous waste facility. |
| Chemical Neutralization | Reaction with a chemical agent to form less hazardous products. | Requires careful planning, appropriate PPE, and knowledge of the reaction. The resulting products must still be disposed of according to regulations. cornell.edu |
| Landfill | Not recommended for reactive and hazardous chemicals like this compound. |
All waste disposal must comply with local, state, and federal regulations. Consultation with the institution's Environmental Health and Safety (EHS) department is essential. cwu.edubinghamton.eduprinceton.edu
Preventing the accidental release of this compound into the environment is a key aspect of responsible research. Mitigation strategies should be integrated into all stages of handling and experimentation.
Engineering Controls:
Fume Hoods: All work with this compound should be conducted in a well-ventilated chemical fume hood to prevent inhalation of vapors and to contain any potential spills. cornell.edu
Secondary Containment: Storing and transporting the chemical in secondary containers can prevent the spread of material in case of a primary container leak or break. binghamton.eduudel.edu
Administrative Controls:
Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of this compound should be developed and strictly followed. cornell.edu
Training: All personnel handling the compound must be trained on its hazards, proper handling techniques, and emergency procedures. uq.edu.au
Inventory Management: Maintaining an accurate inventory helps to track the compound and ensures that only necessary quantities are stored. binghamton.edu
Personal Protective Equipment (PPE):
Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. wikipedia.org
Spill Management:
In the event of a spill, prompt and appropriate action is necessary to prevent environmental contamination. binghamton.eduprinceton.edumyalldry.comjove.com
Alert personnel and restrict access to the spill area.
Wear appropriate PPE before attempting cleanup.
Contain the spill using absorbent materials suitable for reactive chemicals. Do not use water on an uncontained spill of this compound as it will react to produce hydrochloric acid.
Carefully collect the absorbed material into a designated hazardous waste container.
Decontaminate the spill area with a suitable cleaning agent, followed by water.
Label and dispose of all contaminated materials as hazardous waste. princeton.edu
By implementing these comprehensive measures, the risk of environmental release of this compound during research and development activities can be effectively minimized.
Vii. Future Research Directions and Emerging Trends
Development of More Sustainable and Greener Synthesis Routes
The chemical industry's shift towards sustainability has cast a spotlight on the synthesis of key reagents like N-benzyl-N-methylcarbamoyl chloride. Future research is geared towards developing environmentally benign synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.
Current manufacturing processes for carbamoyl (B1232498) chlorides often involve hazardous materials such as phosgene (B1210022) or its derivatives. A primary focus of future research will be the development of phosgene-free routes. These alternative methods may include the carbonylation of N-benzyl-N-methylamine with carbon monoxide or the use of solid-supported reagents that can be easily separated and recycled.
Table 1: Comparison of Traditional and Greener Synthesis Approaches for this compound
| Feature | Traditional Synthesis | Greener Synthesis (Future Goal) |
| Reagents | Phosgene or its derivatives | Carbon monoxide, dimethyl carbonate, solid-supported reagents |
| Solvents | Chlorinated hydrocarbons | Ionic liquids, supercritical fluids, water |
| Energy | Conventional heating | Microwave-assisted synthesis, flow chemistry |
| Waste | Significant hazardous waste | Minimized waste, recyclable catalysts and solvents |
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The efficiency and selectivity of reactions involving this compound are critically dependent on the catalytic systems employed. Future research is aimed at the discovery and development of novel catalysts that can offer superior performance over existing methods.
Organocatalysis, which utilizes small organic molecules as catalysts, presents a promising avenue for enhancing the reactivity of this compound. Chiral organocatalysts, in particular, could enable the enantioselective synthesis of complex molecules, a crucial aspect in the development of new pharmaceuticals.
Transition metal catalysis also continues to be a fertile ground for innovation. The development of catalysts based on earth-abundant and non-toxic metals is a key research objective. These new catalytic systems could offer improved turnover numbers and turnover frequencies, leading to more efficient and cost-effective synthetic processes. Furthermore, the immobilization of catalysts on solid supports is being investigated to facilitate catalyst recovery and reuse, aligning with the principles of sustainable chemistry.
Advanced Computational Modeling for Predictive Chemical Behavior and Design
Computational chemistry has emerged as a powerful tool for understanding and predicting the behavior of chemical compounds. In the context of this compound, advanced computational modeling techniques are expected to play a pivotal role in its future development and application.
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of this compound. This understanding can be leveraged to predict its behavior in different reaction environments and to design novel reactions with enhanced selectivity. Molecular dynamics simulations can be employed to study the interactions of this compound with other molecules, such as substrates and catalysts, providing a deeper understanding of reaction mechanisms at the atomic level.
These computational tools will not only accelerate the discovery of new applications for this compound but also aid in the design of safer and more efficient synthetic processes by allowing for the in-silico screening of reaction conditions and catalysts.
Expansion of this compound Applications in Interdisciplinary Sciences
While this compound has been a valuable tool in organic synthesis, its potential applications extend far beyond this traditional domain. Future research will likely see the expansion of its use into various interdisciplinary fields.
In medicinal chemistry, this compound can serve as a key building block for the synthesis of novel therapeutic agents. Its ability to introduce a specific carbamoyl group is of interest in the design of enzyme inhibitors and receptor modulators. For instance, it has been used in the synthesis of peptidomimetics and other biologically active compounds. bath.ac.uk
In materials science, this compound could be utilized in the development of new polymers and functional materials. The carbamoyl group can impart specific properties, such as improved thermal stability or altered solubility, to polymeric structures. Its reactivity also makes it a candidate for the surface modification of materials, enabling the creation of surfaces with tailored properties.
The agricultural sector may also benefit from the unique chemical properties of this compound. It could be used as a scaffold for the synthesis of new pesticides and herbicides with improved efficacy and reduced environmental impact.
Table 2: Emerging Interdisciplinary Applications of this compound
| Field | Potential Application |
| Medicinal Chemistry | Synthesis of enzyme inhibitors, receptor modulators, and peptidomimetics |
| Materials Science | Development of novel polymers, surface modification of materials |
| Agrochemicals | Synthesis of new pesticides and herbicides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
